2-Azetidinomethyl-2'-methylbenzophenone
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Overview
Description
2-Azetidinomethyl-2’-methylbenzophenone is a chemical compound with the molecular formula C18H19NO. It is primarily used for research purposes and is not intended for human or veterinary use . The compound features a benzophenone core with an azetidinomethyl group and a methyl group attached to the phenyl rings, making it a unique structure in organic chemistry.
Chemical Reactions Analysis
2-Azetidinomethyl-2’-methylbenzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: The azetidinomethyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Azetidinomethyl-2’-methylbenzophenone has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies to understand its interactions with biological molecules.
Medicine: Research may explore its potential as a pharmacophore in drug design.
Industry: It can be utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Azetidinomethyl-2’-methylbenzophenone involves its interaction with specific molecular targets. The azetidinomethyl group can interact with various enzymes and receptors, potentially affecting their activity. The exact pathways and molecular targets are subjects of ongoing research, and detailed mechanisms are yet to be fully elucidated .
Comparison with Similar Compounds
2-Azetidinomethyl-2’-methylbenzophenone can be compared with other benzophenone derivatives and azetidine-containing compounds. Similar compounds include:
Benzophenone: The parent compound, which lacks the azetidinomethyl and methyl groups.
2-Azetidinomethylbenzophenone: A derivative without the methyl group on the phenyl ring.
2-Methylbenzophenone: A derivative without the azetidinomethyl group.
The uniqueness of 2-Azetidinomethyl-2’-methylbenzophenone lies in its specific substitution pattern, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
[2-(azetidin-1-ylmethyl)phenyl]-(2-methylphenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO/c1-14-7-2-4-9-16(14)18(20)17-10-5-3-8-15(17)13-19-11-6-12-19/h2-5,7-10H,6,11-13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VICRSNWOJNSVJM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)C2=CC=CC=C2CN3CCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30643686 |
Source
|
Record name | {2-[(Azetidin-1-yl)methyl]phenyl}(2-methylphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30643686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898775-45-6 |
Source
|
Record name | Methanone, [2-(1-azetidinylmethyl)phenyl](2-methylphenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898775-45-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | {2-[(Azetidin-1-yl)methyl]phenyl}(2-methylphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30643686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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